molecular formula C12H7NO3S2 B15165581 1-Nitro-5H-5lambda~4~-thianthren-5-one CAS No. 189961-06-6

1-Nitro-5H-5lambda~4~-thianthren-5-one

Cat. No.: B15165581
CAS No.: 189961-06-6
M. Wt: 277.3 g/mol
InChI Key: BPDWFAYIXZZKGV-UHFFFAOYSA-N
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Description

1-Nitro-5H-5lambda~4~-thianthren-5-one is a heterocyclic compound that features a unique structure incorporating both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-5H-5lambda~4~-thianthren-5-one typically involves the nitration of thianthrene derivatives. One common method includes the reaction of thianthrene with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-5H-5lambda~4~-thianthren-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-5H-5lambda~4~-thianthren-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-5H-5lambda~4~-thianthren-5-one involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Uniqueness: 1-Nitro-5H-5lambda~4~-thianthren-5-one is unique due to its specific structural arrangement and the presence of both sulfur and nitrogen atoms within its ring system.

Properties

CAS No.

189961-06-6

Molecular Formula

C12H7NO3S2

Molecular Weight

277.3 g/mol

IUPAC Name

1-nitrothianthrene 5-oxide

InChI

InChI=1S/C12H7NO3S2/c14-13(15)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18(11)16/h1-7H

InChI Key

BPDWFAYIXZZKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC3=C(C=CC=C3S2=O)[N+](=O)[O-]

Origin of Product

United States

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